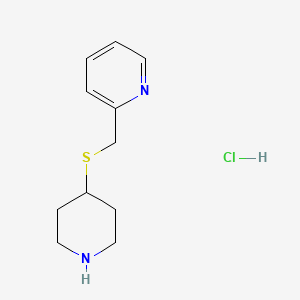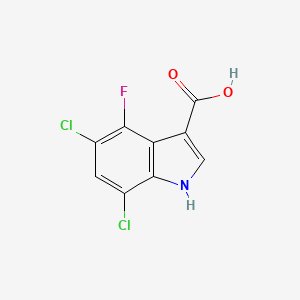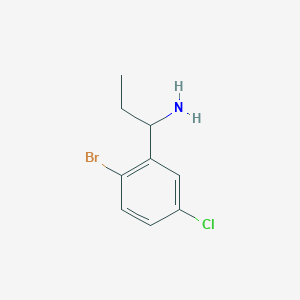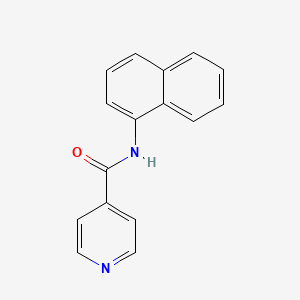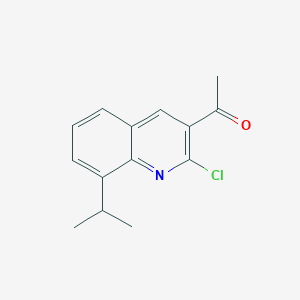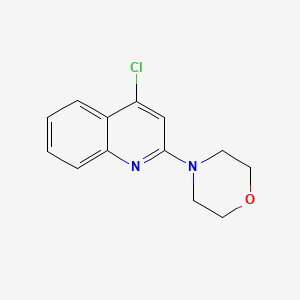
4-(4-Chloroquinolin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloroquinolin-2-yl)morpholine is a compound that belongs to the quinoline family, which is known for its wide range of pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroquinolin-2-yl)morpholine typically involves a multi-step process starting from commercially available 4,7-dichloroquinoline. One common method includes the following steps :
N-Oxidation Reaction: 4,7-dichloroquinoline is oxidized to form 4,7-dichloroquinoline-N-oxide.
C2-Amide Formation Reaction: The N-oxide is then reacted to form a C2-amide derivative.
C4 Substitution Reaction: Finally, a substitution reaction at the C4 position with morpholine yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloroquinolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(4-Chloroquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
4-(4-Chloroquinolin-2-yl)morpholine is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C13H13ClN2O |
|---|---|
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
4-(4-chloroquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
InChI-Schlüssel |
SQSRFIQNKNHSFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



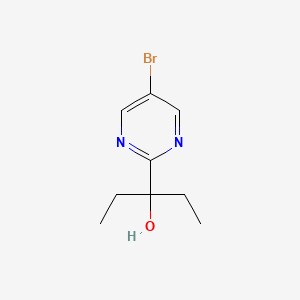
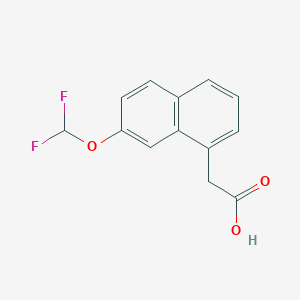

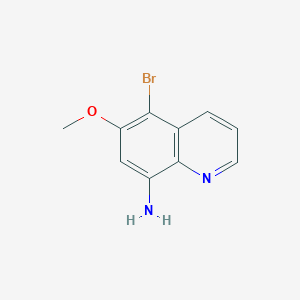
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
